1-(Methylsulfonyl)piperazine
Overview
Description
1-(Methylsulfonyl)piperazine is an organic compound with the molecular formula C5H12N2O2S . It has a molecular weight of 164.23 g/mol . This compound is used as an intermediate for pharmaceutical and chemical research .
Synthesis Analysis
The synthesis of 1-(Methylsulfonyl)piperazine can be achieved through two main methods. One method involves the addition of methanesulfonyl chloride to N-methylpiperazine . The other method involves the direct reaction of methanesulfonyl chloride and N-methylpiperazine .Molecular Structure Analysis
The molecular structure of 1-(Methylsulfonyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The InChI representation of the molecule isInChI=1S/C5H12N2O2S/c1-10(8,9)7-4-2-6-3-5-7/h6H,2-5H2,1H3
. Chemical Reactions Analysis
1-(Methylsulfonyl)piperazine is involved in various organic synthesis reactions due to its properties. It often serves as a deprotecting reagent in sulfonyl sulfide reactions .Physical And Chemical Properties Analysis
1-(Methylsulfonyl)piperazine has a molecular weight of 164.23 g/mol . It has a computed XLogP3-AA value of -1.1, indicating its solubility in water . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Scientific Research Applications
- Scientific Field : Organic Chemistry
- Summary of Application : “1-(Methylsulfonyl)piperazine” is a type of piperazine derivative. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Methods of Application or Experimental Procedures : The synthesis of piperazine derivatives, including “1-(Methylsulfonyl)piperazine”, involves various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results or Outcomes : The synthesis methods mentioned have been reported to be effective in producing piperazine derivatives, including “1-(Methylsulfonyl)piperazine”. However, the specific results or outcomes, including any quantitative data or statistical analyses, are not mentioned in the sources .
- Scientific Field : Organic Chemistry
- Summary of Application : “1-(Methylsulfonyl)piperazine” is used in the synthesis of various pharmaceutical compounds . It’s also used in the production of other piperazine derivatives, such as 1-methyl-4-(methylsulfonyl)piperazine, 1-(Methylsulfonyl)piperidine-4-carbaldehyde, 1-methyl-4-[3-(methylsulfanyl)phenyl]piperazine hydrochloride, and 1-(Methylsulfonyl)piperidine-2-carboxylic acid .
- Methods of Application or Experimental Procedures : The compound is used as a starting material in various chemical reactions to produce the aforementioned derivatives . The specific methods of application or experimental procedures would depend on the desired end product and may involve various organic synthesis techniques .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not mentioned in the sources . However, the compound is commercially available, suggesting that its synthesis is well-established and reliable .
- Scientific Field : Organic Chemistry
- Summary of Application : “1-(Methylsulfonyl)piperazine” is used in the synthesis of various pharmaceutical compounds . It’s also used in the production of other piperazine derivatives, such as 1-methyl-4-(methylsulfonyl)piperazine, 1-(Methylsulfonyl)piperidine-4-carbaldehyde, 1-methyl-4-[3-(methylsulfanyl)phenyl]piperazine hydrochloride, and 1-(Methylsulfonyl)piperidine-2-carboxylic acid .
- Methods of Application or Experimental Procedures : The compound is used as a starting material in various chemical reactions to produce the aforementioned derivatives . The specific methods of application or experimental procedures would depend on the desired end product and may involve various organic synthesis techniques .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not mentioned in the sources . However, the compound is commercially available, suggesting that its synthesis is well-established and reliable .
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
1-methylsulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-10(8,9)7-4-2-6-3-5-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAKLGGGMWORRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)piperazine | |
CAS RN |
55276-43-2 | |
Record name | 1-(Methylsulfonyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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